Lipophilicity and Solubility Differentiation: LogP and H-Bond Donor Profile vs. Unsubstituted Piperazine-1-carbaldehyde
4-Methanesulfonylpiperazine-1-carbaldehyde exhibits significantly lower lipophilicity compared to unsubstituted piperazine-1-carbaldehyde. Its computed XLogP3-AA value is -1.2, in contrast to -0.9 for the non-sulfonylated analog [1]. This represents a -0.3 LogP unit decrease, which corresponds to approximately a 50% reduction in predicted octanol-water partition coefficient. Additionally, the target compound possesses zero hydrogen bond donors (0 HBD), whereas the unsubstituted analog has one (1 HBD) due to the free secondary amine [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3-AA: -1.2; HBD Count: 0 |
| Comparator Or Baseline | Piperazine-1-carbaldehyde (CAS 7755-92-2); XLogP3-AA: -0.9; HBD Count: 1 |
| Quantified Difference | ΔLogP = -0.3; ΔHBD = -1 |
| Conditions | Computed values via PubChem 2025.04.14 release, standard conditions. |
Why This Matters
This difference in lipophilicity and H-bonding capacity directly influences aqueous solubility and passive membrane permeability, making the methanesulfonyl derivative preferable for applications requiring higher aqueous solubility and reduced non-specific binding.
- [1] PubChem. (2026). 4-Methanesulfonylpiperazine-1-carbaldehyde (CID 17612069). Computed Descriptors: XLogP3-AA. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 1-Piperazinecarboxaldehyde (CID 83395). Computed Descriptors: XLogP3-AA and Hydrogen Bond Donor Count. National Center for Biotechnology Information. View Source
